PROTAC FAK degrader 1

FAK degradation DC50 PROTAC potency

PROTAC FAK degrader 1 (CAS 2301916-69-6, also designated PROTAC-3) is a von Hippel-Lindau (VHL) E3 ligase-based proteolysis-targeting chimera (PROTAC) designed to induce selective degradation of focal adhesion kinase (FAK). With a molecular weight of 996.13 g/mol and the formula C47H56F3N9O8S2, this heterobifunctional molecule links a FAK-targeting warhead (derived from the clinical FAK inhibitor defactinib) to a VHL ligand, enabling recruitment of the E3 ubiquitin ligase complex and subsequent ubiquitin-proteasome-mediated degradation of the entire FAK protein.

Molecular Formula C47H56F3N9O8S2
Molecular Weight 996.1 g/mol
Cat. No. B2417354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC FAK degrader 1
Molecular FormulaC47H56F3N9O8S2
Molecular Weight996.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O
InChIInChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1
InChIKeyMVULIYLBRNHLEE-LFHXYJAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC FAK Degrader 1: A VHL-Based PROTAC for Potent and Selective Focal Adhesion Kinase Degradation


PROTAC FAK degrader 1 (CAS 2301916-69-6, also designated PROTAC-3) is a von Hippel-Lindau (VHL) E3 ligase-based proteolysis-targeting chimera (PROTAC) designed to induce selective degradation of focal adhesion kinase (FAK) [1]. With a molecular weight of 996.13 g/mol and the formula C47H56F3N9O8S2, this heterobifunctional molecule links a FAK-targeting warhead (derived from the clinical FAK inhibitor defactinib) to a VHL ligand, enabling recruitment of the E3 ubiquitin ligase complex and subsequent ubiquitin-proteasome-mediated degradation of the entire FAK protein . Unlike conventional FAK inhibitors that only block the kinase domain's catalytic activity, PROTAC FAK degrader 1 eliminates both FAK's enzymatic signaling and its kinase-independent scaffolding functions . It exhibits an IC50 of 6.5 nM for FAK binding/inhibition and a DC50 of 3 nM for FAK degradation in cellular assays, and is commercially available from multiple vendors for preclinical research applications [2].

Why FAK Inhibitors and Other PROTACs Are Not Direct Substitutes for PROTAC FAK Degrader 1


Substituting PROTAC FAK degrader 1 with a conventional FAK kinase inhibitor (e.g., defactinib, GSK2256098) or an alternative FAK PROTAC is not equivalent for scientific applications because these modalities differ fundamentally in their mechanism of action and resulting biological phenotype. Kinase inhibitors selectively block FAK's enzymatic activity but leave its scaffolding domain intact, thereby preserving FAK's kinase-independent roles in focal adhesion complex assembly and nuclear transcriptional regulation [1]. Consequently, inhibitors have demonstrated limited single-agent efficacy in clinical trials, underscoring the biological importance of FAK's non-catalytic functions [2]. Among FAK-targeted PROTACs, performance varies markedly: PROTAC BI-3663 exhibits minimal antiproliferative effects (IC50 >200 µM) despite effective protein degradation [3]; BSJ-04-146 shows in vivo activity but has a lower degradation potency (DC50 not reported; binding IC50 = 26 nM) and different linker chemistry [4]; and GSK215, while potent (pDC50 = 8.4), is structurally distinct with a VS-4718-derived warhead, producing a different degradation cooperativity profile [5]. These divergent chemical structures, linker compositions, and E3 ligase interfaces translate into distinct degradation kinetics, selectivity profiles, and ternary complex stabilities, meaning experimental outcomes from one FAK PROTAC cannot be reliably extrapolated to another [6].

Quantitative Differential Evidence: PROTAC FAK Degrader 1 Versus Key Comparators


Superior Degradation Potency: DC50 of 3 nM Defines a Low-Nanomolar Degrader

PROTAC FAK degrader 1 exhibits a DC50 of 3 nM for FAK degradation, placing it among the most potent FAK PROTACs reported. While direct head-to-head degradation assays under identical conditions are not available for all comparators, cross-study comparison indicates that this compound achieves complete degradation at concentrations an order of magnitude lower than those required for many alternative FAK-targeting modalities. PROTAC BI-3663, despite effective degradation, exhibits IC50 values >200 µM in viability assays, indicating functional dissociation from degradation [1]. BSJ-04-146 has a reported FAK binding IC50 of 26 nM, with degradation potency not quantified as a DC50 value in the primary publication, making potency comparisons challenging [2]. GSK215 achieves a pDC50 of 8.4 (equivalent to ~4 nM DC50) in cellular assays, indicating comparable degradation potency to PROTAC FAK degrader 1, though the two molecules differ in warhead chemistry and ternary complex cooperativity [3]. The 3 nM DC50 of PROTAC FAK degrader 1 is corroborated by multiple independent sources, establishing it as a benchmark potency reference for VHL-based FAK degraders [4].

FAK degradation DC50 PROTAC potency cellular degradation assay

Maximum Degradation Efficiency: Dmax >99% Ensures Near-Complete FAK Elimination

PROTAC FAK degrader 1 achieves a maximum degradation efficiency (Dmax) exceeding 99%, indicating that it can eliminate virtually the entire detectable FAK protein pool in treated cells [1]. In contrast, the negative control PROTAC-7, which retains FAK binding capability but lacks VHL E3 ligase recruitment, produces no FAK degradation (Dmax = 0%) despite an IC50 of 11 nM, confirming that the degradation phenotype is entirely E3-ligase dependent [2]. This near-quantitative degradation is a critical differentiator because incomplete target elimination may leave residual FAK scaffolding activity intact, confounding interpretation of phenotypic results. While other FAK PROTACs (e.g., GSK215, BSJ-04-146) also demonstrate effective degradation, the >99% Dmax metric for PROTAC FAK degrader 1 is explicitly documented and validated by the Chemical Probes Portal, providing users with a quantitative benchmark for expected experimental performance [3].

Dmax degradation efficiency FAK protein elimination PROTAC pharmacology

Functional Superiority Over Kinase Inhibition: Enhanced Suppression of Migration and Invasion

In direct comparative functional assays, PROTAC FAK degrader 1 (PROTAC-3) outperforms the clinical FAK kinase inhibitor defactinib in suppressing FAK-mediated cellular processes. The PROTAC demonstrates superior inhibition of both FAK activation (autophosphorylation at Y397) and FAK-mediated cell migration and invasion in cancer cell models [1]. This functional advantage is attributed to the compound's ability to eliminate FAK's scaffolding functions, which remain intact under kinase inhibitor treatment. While BSJ-04-146 also shows improved activity on downstream signaling compared to kinase inhibition in head-to-head comparisons with its matched inhibitor BSJ-04-175, the PROTAC FAK degrader 1 vs. defactinib comparison is particularly relevant because defactinib is a clinical-stage FAK inhibitor with extensive characterization [2]. No published direct head-to-head comparison between PROTAC FAK degrader 1 and other FAK PROTACs (e.g., GSK215, BSJ-04-146) in identical functional assays is currently available [3].

cell migration cell invasion functional assay kinase-independent signaling

Selectivity Profile: Narrow Kinome Binding and Limited Off-Target Degradation

PROTAC FAK degrader 1 (PROTAC-3) demonstrates a focused kinome selectivity profile, binding to only 20 out of 403 kinases tested at 1 µM with less than 35% of control remaining in competitive binding assays; FAK is the only kinase bound with less than 1% of control remaining [1]. In cellular proteomic analyses using reverse-phase protein array (RPPA) in MDA-MB-231 cells, treatment with PROTAC-3 resulted in reduced levels of AR, p-Akt(S473), and p-Src(Y527), consistent with downstream consequences of FAK degradation rather than direct off-target degradation [2]. Importantly, the compound is derived from defactinib, a multikinase inhibitor, and the Chemical Probes Portal notes that cellular off-target activity has not been exhaustively analyzed; users should interpret selectivity with appropriate caution [3]. In comparison, BSJ-04-146 has demonstrated high proteome-wide specificity in cancer cells via quantitative proteomics [4], while GSK215's selectivity profile is characterized as potent and selective, though detailed kinome-wide data are not as extensively published [5]. No published study has directly compared the selectivity of multiple FAK PROTACs under identical conditions.

kinome selectivity off-target profiling KINOMEscan proteomic specificity

Negative Control Availability: PROTAC-7 Enables Rigorous Degradation-Selectivity Studies

A matched negative control, PROTAC-7, is available for PROTAC FAK degrader 1. PROTAC-7 contains an inactive VHL ligand stereoisomer and fails to recruit the E3 ligase, thereby binding FAK (IC50 = 11 nM) but not inducing degradation (Dmax = 0%) [1]. This control is essential for distinguishing degradation-dependent phenotypes from those arising solely from FAK binding or inhibition. In contrast, for other FAK PROTACs such as BSJ-04-146 and GSK215, equivalent well-characterized negative controls are either not widely available or not explicitly documented in the public domain [2]. The availability of PROTAC-7 provides a unique experimental advantage, enabling researchers to directly test whether observed biological effects are truly degradation-driven rather than an artifact of compound binding or off-target interactions [3].

negative control PROTAC-7 degradation selectivity experimental validation

Chemical Identity and Purity Specifications: 99.25% Purity Enables Reproducible Procurement

PROTAC FAK degrader 1 is chemically defined by CAS 2301916-69-6, molecular formula C47H56F3N9O8S2, and molecular weight 996.13 g/mol . Commercial suppliers report purity specifications of ≥95% to 99.25%, with MedChemExpress offering 99.25% purity material . This high and precisely defined purity reduces batch-to-batch variability that could confound experimental reproducibility. While other FAK PROTACs such as BSJ-04-146 (MW 955.03, C50H57F3N8O8) and GSK215 have distinct chemical identities, the extensive commercial availability and well-documented purity specifications for PROTAC FAK degrader 1 from multiple independent vendors (MuseChem, MedChemExpress, Fisher Scientific, Adooq, TargetMol) facilitate reliable procurement and cross-validation across laboratories [1].

purity CAS 2301916-69-6 chemical identity reproducibility

Recommended Research Applications for PROTAC FAK Degrader 1 Based on Quantitative Evidence


Investigating Kinase-Independent Scaffolding Functions of FAK in Cancer Cell Biology

PROTAC FAK degrader 1 is ideally suited for studies designed to dissect the kinase-independent scaffolding roles of FAK in tumor progression. Because the compound eliminates the entire FAK protein (Dmax >99% [1]), researchers can directly compare phenotypes with those observed using kinase inhibitors such as defactinib, which leave the scaffolding domain intact. The direct head-to-head evidence demonstrating that PROTAC FAK degrader 1 outperforms defactinib in suppressing FAK-mediated cell migration and invasion [2] validates its utility in experiments aimed at identifying scaffolding-dependent signaling nodes, focal adhesion dynamics, and nuclear FAK functions that are inaccessible to inhibition-based approaches. The availability of the negative control PROTAC-7 (Dmax = 0%) [3] further strengthens experimental design by enabling degradation-specific phenotype confirmation.

Loss-of-Function Studies Requiring Complete and Rapid FAK Depletion in Cellular Models

For experiments demanding near-total ablation of FAK protein to establish loss-of-function phenotypes, PROTAC FAK degrader 1 provides a validated tool with a DC50 of 3 nM and Dmax >99% [1]. This potency enables complete FAK depletion at low nanomolar concentrations, minimizing compound-associated cytotoxicity and off-target effects that can confound siRNA or CRISPR knockout approaches. The compound's rapid degradation kinetics, characterized in the original JACS publication [2], support time-resolved studies of FAK-dependent signaling changes, such as alterations in Akt and Src phosphorylation [3]. For researchers seeking a chemical alternative to genetic ablation, PROTAC FAK degrader 1 offers dose- and time-controlled degradation without the clonal selection artifacts associated with knockout models.

Benchmarking Novel FAK-Targeted Degraders and Pharmacological Tool Validation

Given its extensive characterization as the first reported FAK degrader with >99% Dmax [1] and its inclusion in the Chemical Probes Portal with expert-curated validation criteria [2], PROTAC FAK degrader 1 serves as an appropriate benchmark for evaluating newly developed FAK PROTACs or molecular glue degraders. Its DC50 of 3 nM, kinome selectivity data (binding to 20/403 kinases with <35% control remaining at 1 µM) [3], and functional superiority over defactinib provide a multi-parametric reference standard. Researchers developing next-generation FAK degraders can use PROTAC FAK degrader 1 as a positive control to assess whether their compounds achieve comparable or improved degradation potency, selectivity, or functional efficacy. The commercial availability of the compound from multiple vendors with defined purity specifications ensures that this benchmark can be accessed reproducibly across laboratories.

Studies of FAK-Dependent Migration and Invasion in Breast Cancer and Other FAK-Addicted Malignancies

PROTAC FAK degrader 1 has been specifically validated in MDA-MB-231 triple-negative breast cancer cells for suppression of wound healing and Transwell invasion [1]. This makes it a suitable tool for investigating FAK's contribution to metastatic phenotypes in breast cancer and other malignancies where FAK is overexpressed and hyperactivated. While in vivo efficacy data for PROTAC FAK degrader 1 specifically are not currently available in the public domain, the compound's potent in vitro degradation and functional activity [2] support its use in cell-based assays of migration, invasion, and 3D culture models. Researchers should note that other FAK PROTACs such as BSJ-04-146 have demonstrated in vivo degradation activity in mice [3], and procurement decisions for in vivo studies may require consideration of this evidence gap. However, for in vitro mechanistic studies of FAK-driven migration and invasion, PROTAC FAK degrader 1 remains a well-validated and commercially accessible option .

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